molecular formula C17H21ClN4O3S B5622172 4-({[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine

4-({[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine

Cat. No. B5622172
M. Wt: 396.9 g/mol
InChI Key: AOLJJLZUXAPECJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves complex reactions including cyclization, nucleophilic substitution, and the use of various catalysts to achieve the desired molecular framework. For instance, compounds with morpholine moieties and substituted triazolyl groups are synthesized through reactions involving key intermediates like morpholine and various halogenated precursors. These processes highlight the intricate steps required to construct such complex molecules (Jian-Guo Wu et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the arrangement of atoms, the geometry of the molecule, and its electronic structure. For example, X-ray crystallography has revealed that similar compounds exhibit specific angles and conformations that are crucial for their chemical behavior and potential interactions with biological molecules (Jian-Guo Wu et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, including triazolyl and morpholine moieties. These groups can undergo various chemical reactions, including nucleophilic substitutions, additions, and cyclizations. The presence of electron-donating and withdrawing groups within the molecule can significantly affect its reactivity and interaction with other chemical entities.

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of these compounds in different environments. These properties are determined by the compound's molecular structure and can influence its application in scientific research. For example, the solubility in organic solvents or water can affect the compound's use in chemical syntheses or biological studies.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are pivotal for the compound's potential applications. Studies on similar compounds have elucidated their reactivity patterns, stability under various conditions, and interactions with metals or organic molecules, which are important for designing new chemical reactions or materials (Jian-Guo Wu et al., 2008).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S/c1-24-9-8-22-16(13-2-4-14(18)5-3-13)19-20-17(22)26-12-15(23)21-6-10-25-11-7-21/h2-5H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLJJLZUXAPECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(4-Chlorophenyl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone

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